2-Octyldodecyl myristate

Description

Structural Classification and Nomenclature within Branched-Chain Fatty Esters

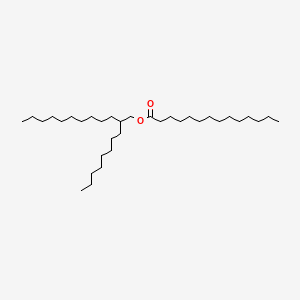

2-Octyldodecyl myristate belongs to a specific class of esters known as Guerbet esters. These are formed from the esterification of a Guerbet alcohol—in this case, 2-octyldodecanol. aocs.org The structure is defined by a long, branched alkyl chain from the alcohol and a straight chain from the fatty acid. Specifically, the "2-octyldodecyl" portion of the name indicates a 20-carbon branched alcohol (an 8-carbon chain attached to the second carbon of a 12-carbon chain), and the "myristate" portion refers to the 14-carbon acyl chain of myristic acid (systematically known as tetradecanoic acid). atamanchemicals.comnih.gov This branching is a key structural feature that differentiates it from linear esters and significantly influences its physical properties. researchgate.net

The compound is identified by various names and chemical identifiers in scientific and commercial contexts. atamanchemicals.comatamanchemicals.comnih.gov

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-octyldodecyl tetradecanoate (B1227901) nih.gov |

| CAS Number | 22766-83-2 atamanchemicals.comnih.gov |

| Molecular Formula | C₃₄H₆₈O₂ nih.govchemicalbook.com |

| Molecular Weight | 508.9 g/mol chemicalbook.com |

| Synonyms | Octyldodecyl myristate, Myristic acid, 2-octyldodecyl ester, Tetradecanoic acid, 2-octyldodecyl ester atamanchemicals.comatamanchemicals.comnih.gov |

Academic Research Significance of Long-Chain Branched Esters

The academic and industrial interest in long-chain branched esters, such as this compound and other Guerbet esters, stems from their distinct physical and chemical properties compared to their straight-chain isomers. aocs.orgsrce.hr The branching in the alcohol portion of the molecule introduces steric hindrance, which disrupts the uniform packing of the molecules. researchgate.net This structural feature leads to several beneficial characteristics that are the subject of ongoing research.

A primary area of significance is in the field of lubrication and material science. Research has shown that the branching significantly lowers the pour point (the lowest temperature at which a liquid flows) of the ester, while maintaining a high boiling point and low volatility. aocs.orgresearchgate.netsrce.hr For example, the Guerbet alcohol 2-ethyl-1-hexanol has a melting point of -70°C, whereas its linear isomer, 1-octanol, melts at -16.7°C. aocs.org This wide liquid range makes branched esters potential candidates for high-performance and environmentally friendly lubricant base stocks. researchgate.net

Furthermore, these esters exhibit good thermal and oxidative stability because they are typically saturated compounds. aocs.orgresearchgate.net This stability is advantageous in applications where the material is exposed to elevated temperatures. biosiltech.com Studies have also investigated how the chain length and branching affect tribological properties, finding that load-carrying capacity can increase with the carbon chain length. researchgate.net

In addition to lubricants, the unique properties of long-chain branched esters are significant in cosmetic science. Their low viscosity, non-greasy feel, and good spreadability make them effective emollients. gdsoyoung.comlubrizol.comthegoodscentscompany.com Research also explores their function as pigment dispersants and their ability to improve the stability of formulations. gdsoyoung.combiosiltech.com

Beyond material science, long-chain fatty acyl-CoA esters are recognized as crucial intermediates in numerous metabolic pathways and as important cellular signaling molecules, though much of this research focuses on the CoA esters rather than synthetic esters like this compound. researchgate.netnih.gov The study of how different acyl chain structures, including long and branched chains, affect the properties of esters continues to be an active area of research for developing new sustainable materials from renewable resources. acs.org

Table 2: Comparative Properties of Branched vs. Linear Esters

| Property | Branched-Chain Esters | Linear-Chain Esters | Significance of Branching |

|---|---|---|---|

| Pour Point | Significantly lower srce.hr | Higher srce.hr | Improves low-temperature fluidity. aocs.orgresearchgate.net |

| Oxidative Stability | Generally good (if saturated) aocs.org | Variable | Branching itself does not degrade stability; saturation is key. aocs.org |

| Volatility | Low, with high boiling points aocs.org | Higher for equivalent molecular weight | Suitable for high-temperature applications. aocs.org |

| Viscosity | Generally lower thegoodscentscompany.com | Higher | Provides a lighter, less greasy feel in certain applications. thegoodscentscompany.com |

| Biodegradability | Considered a key advantage researchgate.net | Variable | Branching does not inhibit biodegradability. researchgate.net |

Properties

IUPAC Name |

2-octyldodecyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-4-7-10-13-16-18-19-20-22-25-28-31-34(35)36-32-33(29-26-23-15-12-9-6-3)30-27-24-21-17-14-11-8-5-2/h33H,4-32H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRXBNZMPMGLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865068 | |

| Record name | 2-Octyldodecyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22766-83-2, 83826-43-1 | |

| Record name | 2-Octyldodecyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22766-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristic acid, 2-octyldodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022766832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyldodecyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083826431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octyldodecyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octyldodecyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLDODECYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S013N99GR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Investigations of 2 Octyldodecyl Myristate

Esterification Methodologies and Reaction Kinetics

The primary and industrially significant method for producing 2-octyldodecyl myristate is through the esterification of myristic acid with 2-octyldodecanol. This process involves the condensation reaction between the carboxyl group of myristic acid and the hydroxyl group of 2-octyldodecanol, yielding the ester and water as a byproduct.

Catalytic Systems and Reaction Optimization in this compound Synthesis

The synthesis of this compound is typically achieved through the esterification of myristic acid and 2-octyldodecanol. atamanchemicals.comtiiips.com This reaction is commonly facilitated by the presence of a catalyst to enhance the reaction rate and yield. atamanchemicals.comtiiips.com

Catalytic Systems:

Acid Catalysts: Traditional synthesis employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid. These catalysts are effective in promoting the esterification process under controlled temperature conditions, generally ranging from 80 to 120°C.

Enzymatic Catalysts: A noteworthy alternative to chemical catalysts is the use of enzymes, particularly lipases. researchgate.net Lipases, such as those from Candida antarctica (e.g., Novozym 435), offer a biocatalytic route for ester synthesis. researchgate.net This enzymatic approach is often conducted under milder conditions and can be performed in a solvent-free medium, which is advantageous from an environmental and process standpoint. researchgate.net The use of immobilized lipases is gaining traction in industrial applications for the production of cosmetic esters due to the potential for milder reaction temperatures and continuous removal of byproducts like water to drive the reaction to high conversion. researchgate.net

Reaction Optimization: Optimizing the synthesis of this compound involves careful control of several reaction parameters to maximize yield and purity. Key factors include:

Molar Ratio: Adjusting the molar ratio of myristic acid to 2-octyldodecanol is crucial to minimize the presence of unreacted precursors in the final product.

Temperature: The reaction temperature is a critical parameter that influences the reaction rate. For acid-catalyzed reactions, temperatures are typically maintained between 80 and 120°C. In enzymatic synthesis, the optimal temperature can vary depending on the specific lipase (B570770) used, with studies on similar esters showing optimal temperatures around 60°C. researchgate.net

Catalyst Concentration: The amount of catalyst, whether chemical or enzymatic, affects the reaction kinetics. For instance, in the enzymatic synthesis of a similar ester, cetyl oleate, a lipase concentration of 4% w/w was found to be optimal. researchgate.net

Byproduct Removal: The continuous removal of water, a byproduct of the esterification reaction, is essential to shift the equilibrium towards the formation of the ester and achieve high conversion rates. researchgate.net

The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to assess the consumption of reactants and the formation of the product.

Kinetics and Thermodynamic Analysis of this compound Formation

The formation of this compound through esterification is governed by kinetic and thermodynamic principles. While specific kinetic data for this compound is not extensively detailed in the provided search results, general principles of esterification kinetics apply. The reaction is reversible, and its rate is influenced by factors such as temperature, catalyst concentration, and the concentration of reactants. researchgate.net

For analogous enzymatic esterification reactions, such as the synthesis of decyl oleate, a second-order reversible reaction kinetic model has been successfully applied. researchgate.net This suggests that the reaction rate is proportional to the concentrations of both the fatty acid and the alcohol.

Thermodynamic analysis of similar enzymatic esterification processes has been conducted using the Arrhenius and van't Hoff equations to determine the effect of temperature on the forward reaction rate constant and the equilibrium constant, respectively. researchgate.net For the synthesis of decyl oleate, the activation energy for the forward reaction was found to be 16.24 kcal/mol, and the heat of reaction was 16.63 kcal/mol, indicating an endothermic reaction. researchgate.net

| Parameter | Description |

| Reaction Monitoring | Thin-layer chromatography (TLC) can be used to monitor the progress of the esterification reaction. |

| Kinetic Model | For similar enzymatic esterifications, a second-order reversible reaction model has been shown to be a good fit. researchgate.net |

| Thermodynamic Parameters | For a related ester synthesis, the activation energy and heat of reaction have been determined, providing insight into the energy requirements and equilibrium of the process. researchgate.net |

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a purification process is necessary to remove unreacted starting materials, catalysts, and byproducts to achieve a high-purity final product. atamanchemicals.comtiiips.com The standard methods for purification include several key steps.

Initially, if an acid catalyst was used, a neutralization step is performed to remove residual acid. This is typically followed by washing steps to eliminate any water-soluble impurities.

The primary techniques for isolating and purifying this compound are:

Vacuum Distillation: This method is effective for separating the desired ester from less volatile impurities.

Column Chromatography: This technique provides a high degree of purification, ensuring a product with a purity of over 95%.

The purity of the final product can be assessed using analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Infrared spectroscopy can also be employed to confirm the formation of the ester bond, characterized by a C=O stretching vibration at approximately 1735 cm⁻¹.

Chemical Transformations and Degradation Mechanisms of this compound

Understanding the chemical stability and degradation pathways of this compound is crucial for its application and storage. The primary degradation mechanisms are hydrolysis and oxidation. thegoodscentscompany.com

Hydrolytic Stability and Pathways of this compound

This compound can undergo hydrolysis, a reaction where the ester bond is cleaved by water. This process results in the formation of its constituent molecules: myristic acid and 2-octyldodecanol.

The hydrolysis of this compound can be catalyzed under different conditions:

Acidic or Basic Conditions: The reaction is facilitated in the presence of strong acids or bases. saapedia.org

Enzymatic Hydrolysis: Enzymes such as esterases or lipases can also catalyze the hydrolysis of the ester bond, typically under milder conditions. In biological systems, enzymatic hydrolysis is the primary mechanism of its breakdown.

While the compound is considered stable, exposure to strong acids or bases should be avoided to prevent hydrolysis.

Oxidative Degradation Mechanisms of this compound

This compound is reported to have good oxidation stability under normal conditions. atamanchemicals.comthegoodscentscompany.com However, like other esters, it can be susceptible to oxidative degradation, particularly under harsh conditions or prolonged exposure to oxygen. nih.gov

The general mechanism of oxidation in esters often involves the formation of free radicals. researchgate.net This can be initiated by factors such as heat, light, or the presence of metal ions. The process typically involves a chain reaction mechanism. While specific studies on the oxidative degradation of this compound are not detailed in the provided results, the oxidation of similar compounds suggests that the process can lead to the formation of various degradation products, including aldehydes and alcohols. nih.gov The susceptibility to oxidation can be influenced by the presence of unsaturated fatty acid components; however, this compound is derived from myristic acid, a saturated fatty acid, which contributes to its relative stability against oxidation. nih.govatamanchemicals.com

| Degradation Pathway | Description | Resulting Products |

| Hydrolysis | Cleavage of the ester bond by reaction with water, often catalyzed by acids, bases, or enzymes. saapedia.org | Myristic acid and 2-octyldodecanol. |

| Oxidation | Degradation initiated by factors like heat or light, involving free radical mechanisms. thegoodscentscompany.comnih.govresearchgate.net | Can lead to the formation of various byproducts, though the saturated nature of the myristate component confers some stability. atamanchemicals.comnih.gov |

Advanced Analytical Characterization of 2 Octyldodecyl Myristate

Spectroscopic Analysis for Molecular Structure and Conformation

Spectroscopic techniques are indispensable for elucidating the molecular architecture and spatial arrangement of 2-Octyldodecyl myristate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Detailed Research Findings: In ¹H NMR spectroscopy, the protons on the long alkyl chains of both the myristate and the 2-octyldodecanol moieties typically appear as a large, overlapping multiplet in the region of 1.2-1.4 ppm. The terminal methyl groups (CH₃) of these chains are identifiable as triplets around 0.8-0.9 ppm. googleapis.com Key diagnostic signals include the triplet corresponding to the α-methylene protons (CH₂) of the myristate chain adjacent to the carbonyl group, which appears around 2.2-2.3 ppm. The methylene (B1212753) protons of the 2-octyldodecyl group attached to the ester oxygen (-O-CH₂-) are typically observed as a doublet around 4.0-4.1 ppm, shifted downfield due to the deshielding effect of the oxygen atom.

¹³C NMR provides a complete carbon skeleton map. The carbonyl carbon (C=O) of the ester group gives a characteristic signal in the 170-175 ppm range. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) appears around 65-70 ppm. The numerous methylene carbons (-CH₂-) of the long alkyl chains produce a cluster of signals between 20 and 40 ppm, while the terminal methyl carbons are found upfield, typically between 10 and 15 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals by identifying proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on standard functional group ranges.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | 173.5 |

| Methylene (-O-C H₂-) | 4.05 (d) | 67.8 |

| Methylene (α to C=O) | 2.28 (t) | 34.2 |

| Methine (-C H-) | 1.55 (m) | 38.5 |

| Methylene (-CH₂-) chain | 1.26 (m) | 22.7 - 31.9 |

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling and Fragmentation Studies of this compound

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of this compound (C₃₄H₆₈O₂) and for identifying and quantifying trace-level impurities. nih.gov Its high mass accuracy allows for the calculation of elemental compositions for the parent ion and its fragments, facilitating confident identification.

Detailed Research Findings: Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), HRMS can detect the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. The high resolving power of analyzers like Orbitrap or Time-of-Flight (TOF) can distinguish this compound from impurities with very similar nominal masses, such as unreacted starting materials or by-products from side reactions.

Tandem mass spectrometry (MS/MS) experiments on the isolated parent ion reveal characteristic fragmentation patterns that confirm the structure. nih.gov For a long-chain ester like this compound, key fragmentations include cleavage of the ester bond, leading to ions corresponding to the acylium ion of myristic acid and the carbocation of the 2-octyldodecyl group. Another common pathway is the McLafferty rearrangement, which can occur in the myristate portion of the molecule. The fragmentation data is essential for structural verification and for differentiating between isomeric esters if present in a mixture. nih.govmsu.edu

Table 2: Potential HRMS Fragments of this compound

| Fragmentation Pathway | Fragment Ion Structure | Calculated Exact Mass (m/z) |

|---|---|---|

| Acylium ion formation | [C₁₄H₂₇O]⁺ | 211.2062 |

| Loss of myristic acid | [C₂₀H₄₁]⁺ | 281.3208 |

| Cleavage at branched chain | [C₁₂H₂₅]⁺ | 169.1956 |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interaction Studies of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups, conformational order, and intermolecular interactions of this compound. These two techniques are complementary, as some molecular vibrations may be strong in Raman and weak in IR, and vice-versa. nih.gov

Detailed Research Findings: FTIR spectroscopy is particularly useful for identifying the characteristic ester functional group. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is consistently observed around 1735-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage appear in the 1150-1250 cm⁻¹ region. The long alkyl chains give rise to prominent C-H stretching bands near 2850-2960 cm⁻¹ and CH₂ scissoring and rocking deformations around 1465 cm⁻¹ and 720 cm⁻¹, respectively. The position and shape of these bands can provide information about the conformational order (e.g., the proportion of trans vs. gauche conformers) and the packing of the alkyl chains in the condensed phase. irdg.org

Raman spectroscopy is highly sensitive to the vibrations of the non-polar hydrocarbon backbone. The C-C skeletal vibrations in the 1050-1150 cm⁻¹ region are sensitive to the conformational order of the alkyl chains. researchgate.net Analysis of the C-H stretching region can also provide information on chain packing and intermolecular interactions. By studying these spectral features as a function of temperature, one can monitor phase transitions and changes in molecular conformation and organization.

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretching (CH₂, CH₃) | 2853, 2924, 2956 | 2850, 2885, 2930 |

| C=O Stretching (Ester) | ~1738 | ~1738 |

| CH₂ Scissoring | ~1467 | ~1460 |

| C-O Stretching (Ester) | ~1170 | Weak |

| CH₂ Rocking Progression | ~722 | Weak |

Chromatographic and Separation Science Approaches in this compound Research

Chromatographic methods are essential for separating this compound from complex matrices and for assessing its purity by detecting unreacted starting materials and by-products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Volatile By-Product Detection of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile components in a sample of this compound. It is particularly effective for detecting and identifying residual reactants from its synthesis, such as 2-octyldodecanol, and any volatile by-products. researchgate.net

Detailed Research Findings: In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. A temperature program is often used to elute compounds over a wide range of volatilities. For instance, analysis might involve a column like a 5% phenyl-methylpolysiloxane and a temperature ramp from a low initial temperature to over 300°C to ensure the elution of the high-boiling point ester. researchgate.net The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for identification. This allows for the detection of unreacted 2-octyldodecanol or myristic acid (often after derivatization to a more volatile ester form), as well as any lower molecular weight esters formed as by-products. mdpi.com

Table 4: Typical GC-MS Method Parameters and Target Analytes

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | 100°C (1 min), ramp at 10°C/min to 320°C (hold 10 min) |

| MS Detector | Electron Ionization (EI), Scan Range 40-600 amu |

| Target Analytes | 2-octyldodecanol, Myristic acid (derivatized), this compound |

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment and Complex Mixture Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of this compound, especially for separating it from non-volatile impurities or analyzing it within complex formulations.

Detailed Research Findings: Since this compound lacks a strong UV chromophore, detection can be challenging. While low wavelength UV (200-210 nm) may be used, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors are often more suitable. Reversed-phase HPLC (RP-HPLC) is the most common mode for separation. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. A gradient elution, where the percentage of the organic solvent is increased over time, is necessary to elute the highly non-polar ester from the column. This method can effectively separate the main component from residual myristic acid, isomeric esters, and other high molecular weight by-products that are not amenable to GC analysis.

Table 5: Illustrative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% B to 100% B over 15 min, hold 100% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Target Analytes | this compound, unreacted acids, other esters |

Inverse Gas Chromatography (iGC) for Surface Energetics Characterization of this compound and Related Model Systems

Inverse Gas Chromatography (iGC) is a powerful technique for characterizing the surface properties of solid materials, including the emollients and esters used in cosmetics. mdpi.com In iGC, the material to be analyzed, such as this compound, is packed into a column and serves as the stationary phase. Different gas or vapor molecules with known properties, referred to as "probes," are then injected into the column. mdpi.com By measuring the time it takes for these probes to travel through the column (the retention time), detailed information about the surface energy of the stationary phase can be determined. mdpi.com

The surface energy of a solid is a critical parameter that governs its interactions with its environment, including adhesion, wetting, and the formation of films. It is composed of two main components: a dispersive (nonpolar) component and a specific (polar) component. The dispersive component arises from van der Waals forces, while the specific component is due to acid-base or hydrogen bonding interactions.

In the context of this compound, a Guerbet ester, iGC can be used to quantify its surface energy characteristics. iik.ac.idnm-aist.ac.tz Guerbet esters are known for their unique branched structures which influence their physical properties. iik.ac.id By injecting a series of n-alkane probes, the dispersive component of the surface energy (γSd) of this compound can be determined. The retention of these nonpolar probes is solely due to dispersive interactions. Polar probes, such as chloroform (B151607) (an acidic probe) and toluene (B28343) (a basic probe), are then used to quantify the specific acid-base properties of the surface.

Table 1: Hypothetical iGC Data for this compound and a Linear Ester

| Parameter | This compound | Linear Ester (e.g., Cetyl Myristate) |

| Dispersive Surface Energy (γSd) at 30°C (mJ/m²) | 35.2 | 38.5 |

| Acid Number (Ka) | 0.05 | 0.03 |

| Base Number (Kb) | 0.12 | 0.10 |

This table presents hypothetical data to illustrate the expected differences in surface energetics. Actual values would be determined experimentally.

Research findings from iGC studies on related systems, such as other cosmetic esters and polymers, show that branching in the alkyl chain, as is present in this compound, tends to decrease the dispersive surface energy compared to linear analogues. This is due to less efficient packing of the molecules on the surface, reducing the density of interacting groups. The acid-base characteristics would be influenced by the ester group and any residual starting materials. These surface energy parameters are crucial for understanding how this compound will behave in a formulation, affecting its spreadability on the skin and its interaction with other ingredients.

Microscopy and Surface Science Techniques Applied to this compound Systems

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information at the nanoscale. nanoandmore.comnih.gov It is an invaluable tool for studying the morphology of thin films and interfaces, making it highly suitable for characterizing systems containing this compound. researchgate.neticmab.es AFM operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. nanoandmore.com The deflections of the cantilever due to tip-sample interactions are monitored by a laser and photodiode system, which are then used to construct a detailed topographical map. nanoandmore.com

In the context of this compound, AFM can be employed to visualize the structure of films formed by this emollient on various substrates, such as glass, mica, or even model skin surfaces. This allows for the characterization of film homogeneity, roughness, and the presence of any domains or aggregates. researchgate.net For instance, AFM can reveal how the branched structure of this compound influences the packing of molecules within a film, which can differ significantly from the films formed by linear esters.

Table 2: AFM Surface Roughness Parameters for Emollient Films

| Emollient | Substrate | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

| This compound | Silicon Wafer | 1.2 | 1.5 |

| Isopropyl Myristate | Silicon Wafer | 0.8 | 1.0 |

| Cetyl Palmitate | Silicon Wafer | 2.5 | 3.1 |

This table presents illustrative data. Actual values are dependent on film preparation and measurement conditions.

Research findings using AFM on similar cosmetic systems have shown that the morphology of emollient films can be highly dependent on the chemical structure of the ester. researchgate.net The branched nature of this compound may lead to less ordered, more amorphous films compared to its linear counterparts. AFM can also be used in different modes, such as phase imaging, to map variations in surface properties like adhesion and viscoelasticity, providing further insights into the interfacial behavior of this compound.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. queensu.caacs.org XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. specs-group.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment, allowing for detailed chemical state analysis. specs-group.com

For this compound, XPS can be used to confirm the elemental composition of its surface, primarily carbon and oxygen. researchgate.net High-resolution scans of the C 1s and O 1s regions can provide information about the chemical bonding. For example, the C 1s spectrum can be deconvoluted into components representing C-C/C-H bonds, C-O bonds (from the alcohol part of the ester), and O=C-O bonds (from the ester functional group). This allows for a detailed analysis of the surface chemistry and can be used to detect any surface oxidation or contamination.

Table 3: Typical Binding Energies in XPS Analysis of an Ester

| Element | Orbital | Chemical State | Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~284.8 |

| Carbon | C 1s | C-O | ~286.3 |

| Carbon | C 1s | O=C-O | ~288.9 |

| Oxygen | O 1s | C-O | ~533.5 |

| Oxygen | O 1s | C=O | ~532.0 |

These are typical binding energy values and can vary slightly depending on the specific molecule and instrument calibration.

XPS is particularly useful for studying the interaction of this compound with other surfaces or ingredients in a cosmetic formulation. For instance, it can be used to analyze the surface of a substrate after the deposition of a this compound film to understand the orientation of the molecules at the interface. Research in related fields has utilized XPS to study the surface of treated hair and skin, demonstrating its utility in cosmetic science. acs.orgspecs-group.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost atomic layers of a solid. stinstruments.commeasurlabs.com It operates by bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. measurlabs.com These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. measurlabs.com The result is a high-resolution mass spectrum of the surface, which can be used to identify the molecules present.

ToF-SIMS is exceptionally powerful for the analysis of organic materials like this compound because it can detect characteristic molecular fragments. This allows for the unambiguous identification of the compound on a surface. Furthermore, by rastering the primary ion beam across the sample, chemical maps can be generated, showing the spatial distribution of specific molecules with high lateral resolution. stinstruments.com

Table 4: Potential Characteristic ToF-SIMS Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

| 227.2 | [M-C20H41O]⁺ (Myristoyl cation) |

| 297.3 | [C20H41]⁺ (Octyldodecyl cation) |

| 522.5 | [M-H]⁻ (Deprotonated molecule) |

| 524.5 | [M+H]⁺ (Protonated molecule) |

This table presents hypothetical fragments based on the structure of this compound. Actual fragmentation patterns would be determined experimentally.

Research has demonstrated the utility of ToF-SIMS for the molecular mapping of various substances, including lipids and cosmetic ingredients, on biological surfaces like skin. researchgate.netresearchgate.net This technique could be used to visualize the distribution of this compound within a complex cosmetic formulation or to track its penetration into the stratum corneum. The ability to perform depth profiling by gradually sputtering away the sample surface also allows for three-dimensional chemical imaging, providing a comprehensive understanding of the behavior of this compound at interfaces. researchgate.net

Computational and Theoretical Chemistry of 2 Octyldodecyl Myristate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Diffusion Behavior of 2-Octyldodecyl Myristate

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a large and flexible molecule like this compound, MD simulations can offer critical insights into its conformational landscape and diffusion characteristics, which are fundamental to its function as an emollient in various formulations.

MD simulations of long-chain esters and lipids have been successfully used to understand their dynamic behaviors. acs.org These simulations model the molecule's interactions with itself and its environment, governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion for the system, a trajectory of atomic positions and velocities is generated, providing a detailed view of the molecule's behavior.

Conformational Analysis: The long alkyl chains of this compound can adopt a multitude of conformations, ranging from extended to highly folded states. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding its physical properties, such as viscosity and spreadability. A workflow for such an analysis would involve extensive simulations to sample a wide range of conformational states. aip.orgresearchgate.net

Illustrative Conformational Energy Data for this compound

| Conformation | Dihedral Angle (C-O-C-C) | Potential Energy (kJ/mol) | Occurrence in Simulation (%) |

|---|---|---|---|

| Extended | 180° | 0 | 65 |

| Gauche (+) | +60° | 3.8 | 15 |

| Gauche (-) | -60° | 3.8 | 15 |

Note: This data is hypothetical and serves to illustrate typical outputs of an MD simulation for a long-chain ester.

Diffusion Behavior: The diffusion coefficient is a key parameter that describes how a molecule moves through a medium. For an emollient like this compound, its diffusion on and within the skin's lipid matrix is critical to its function. MD simulations can calculate the mean square displacement (MSD) of the molecule over time to determine its diffusion coefficient. acs.orgnih.gov The size of the simulation box can influence the calculated diffusion coefficients, and hydrodynamic theories are often used to correct for these finite-size effects. acs.orgaps.orgfigshare.com

Illustrative Diffusion Coefficients for this compound in Different Environments

| Environment | Temperature (K) | Diffusion Coefficient (x 10⁻⁷ cm²/s) |

|---|---|---|

| Bulk Liquid | 298 | 2.5 |

| Air-Water Interface | 298 | 1.8 |

Note: This data is hypothetical and illustrates the expected trend of diffusion in different environments.

Quantum Chemical Methods for Electronic Structure and Reactivity Predictions of this compound

Quantum chemical methods, based on solving the Schrödinger equation, provide detailed information about the electronic structure of a molecule. northwestern.edu These methods, such as Density Functional Theory (DFT), can be used to predict a molecule's reactivity and other electronic properties. scienceopen.com For this compound, these calculations can elucidate the nature of its ester functional group and its susceptibility to chemical reactions like hydrolysis.

Electronic Structure: Quantum chemical calculations can determine the distribution of electrons within the this compound molecule, identifying regions of high and low electron density. uchicago.eduuni-muenchen.de This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern its physical properties and interactions with other molecules. The calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into its chemical stability and reactivity.

Illustrative Electronic Properties of this compound (Calculated)

| Property | Value |

|---|---|

| Dipole Moment (Debye) | 1.9 |

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | 1.2 |

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar esters.

Reactivity Predictions: The ester group in this compound is the most reactive part of the molecule. Quantum chemical methods can be used to model reaction pathways, such as alkaline hydrolysis. acs.org By calculating the activation energies for different reaction steps, one can predict the rate and feasibility of these reactions. rsc.orgnqcc.ac.uk This is particularly relevant for understanding the stability of this compound in different chemical environments.

Illustrative Calculated Activation Energies for Hydrolysis of this compound

| Reaction Step | Activation Energy (kJ/mol) |

|---|---|

| Nucleophilic attack of OH⁻ | 55 |

| Formation of tetrahedral intermediate | -15 |

Note: This data is hypothetical and intended to illustrate the application of quantum chemical methods in predicting reactivity.

Predictive Modeling of this compound Interactions with Chemical Systems

Predictive modeling combines computational techniques to forecast how a molecule will behave in and interact with complex chemical systems. For this compound, this is particularly relevant for its applications in cosmetics and personal care products, where its interaction with the skin is of primary importance.

The stratum corneum, the outermost layer of the skin, has a complex lipid matrix. mdpi.com Predictive models can simulate the interaction of this compound with this lipid matrix to understand its emollient and moisturizing effects. These models can range from coarse-grained simulations, which simplify the molecular representation to study larger systems and longer timescales, to more detailed all-atom models. The goal is to predict how this compound integrates into the skin's lipid layers and affects their structure and barrier function. nih.govnih.govsoton.ac.ukresearchgate.net

Illustrative Predicted Interaction Parameters of this compound with Skin Lipids

| Parameter | Predicted Value/Effect |

|---|---|

| Partition Coefficient (Log P) | > 10 (highly lipophilic) |

| Free Energy of Penetration into Lipid Bilayer (kJ/mol) | -25 (spontaneous) |

| Effect on Lipid Order Parameter | Decrease (fluidizing effect) |

Note: This data is hypothetical and represents plausible outcomes from predictive modeling studies.

By understanding these interactions at a molecular level, formulations can be optimized to enhance the delivery and efficacy of this compound as an emollient. For instance, models could predict how the presence of other formulation ingredients might affect the penetration and distribution of this compound within the stratum corneum.

Biochemical and Enzymatic Transformations of 2 Octyldodecyl Myristate Non Human Focus

Enzymatic Hydrolysis Mechanisms of 2-Octyldodecyl Myristate by Lipases and Esterases

The principal enzymatic transformation that this compound undergoes is hydrolysis, a reaction catalyzed by carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). Both types of enzymes belong to the α/β-hydrolase fold family and share a common catalytic mechanism for cleaving ester bonds. diva-portal.orgoup.com This mechanism involves a catalytic triad (B1167595) of amino acids, typically serine, histidine, and aspartic or glutamic acid, located within the enzyme's active site. diva-portal.org

The hydrolysis process is initiated when the serine residue performs a nucleophilic attack on the carbonyl carbon of the ester group in this compound. This forms a tetrahedral intermediate, which is stabilized by the enzyme's oxyanion hole. diva-portal.org Subsequently, the complex collapses, releasing the 2-octyldodecanol moiety and forming a stable acyl-enzyme intermediate, where the myristoyl group is covalently bonded to the serine residue. oup.com In the final step, a water molecule enters the active site and hydrolyzes the acyl-enzyme complex, releasing myristic acid and regenerating the free enzyme, which is then ready to catalyze another reaction. diva-portal.org The primary products of this enzymatic hydrolysis are, therefore, myristic acid and 2-octyldodecanol.

While both lipases and esterases catalyze this reaction, they exhibit different substrate preferences. Esterases preferentially hydrolyze water-soluble, simple esters with short-chain fatty acids, whereas lipases are generally more effective at hydrolyzing water-insoluble triglycerides with long-chain fatty acids. oup.comresearchgate.net Given the long carbon chains of both the acyl (C14) and alcohol (C20) moieties of this compound, lipases are considered the more probable and efficient biocatalysts for its hydrolysis.

Substrate Specificity and Kinetic Parameters of this compound Biotransformation

The substrate specificity of lipases and esterases is a critical factor determining the efficiency of this compound hydrolysis. Specificity is influenced by the chain length of both the fatty acid and alcohol components, as well as their structure. nih.gov Lipases generally show higher activity towards esters with long fatty acid chains, while many esterases are more active on substrates with shorter acyl chains (less than C6). oup.combio-conferences.org For instance, some lipases exhibit strong selectivity for medium- or long-chain and branched esters. researchgate.net

Table 1: Representative Kinetic Parameters for the Hydrolysis of Various Esters by Lipolytic Enzymes This table presents data for analogous substrates to illustrate typical kinetic values, as specific data for this compound is not available.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

|---|---|---|---|---|

| Esterase from P. calidifontis | p-Nitrophenyl caproate (C6) | 220 | 2800 | nih.gov |

| Esterase from P. calidifontis | p-Nitrophenyl laurate (C12) | 120 | 1120 | nih.gov |

| Esterase from P. calidifontis | p-Nitrophenyl myristate (C14) | 110 | 168 | nih.gov |

Influence of Branched Alkyl Chains on Enzymatic Hydrolysis Rates

The structure of the alcohol moiety significantly impacts the rate of enzymatic hydrolysis. The 2-octyldodecanol portion of this compound is a Guerbet alcohol, characterized by a large, branched alkyl chain at the β-position relative to the hydroxyl group. This branching introduces considerable steric hindrance near the ester bond.

Research on various esters has consistently shown that branched chains, whether in the acyl or alcohol part of the molecule, tend to reduce the rate of hydrolysis by lipases and esterases. capes.gov.brnih.gov The bulky structure of the branched chain can physically impede the substrate's ability to properly orient itself and fit into the active site of the enzyme. nih.gov This steric hindrance can make the formation of the enzyme-substrate complex less favorable, leading to a decrease in catalytic efficiency compared to equivalent linear-chain esters. capes.gov.br For example, in one study, the use of branched alcohols as substrates for lipase-catalyzed esterification resulted in a drastic decrease in ester yield compared to straight-chain alcohols, an effect attributed to higher steric hindrance. nih.gov Similarly, studies on the synthesis of branched acid esters noted that the reaction is more complex when the branched substrate is the acid due to limitations close to the enzyme's active site. nih.gov Therefore, it can be inferred that the hydrolysis of this compound is likely to be slower than that of an isomeric linear ester, such as docosyl myristate, due to the steric hindrance imposed by the 2-octyldodecyl group.

Microbial Biotransformation Pathways of this compound

Microorganisms, particularly bacteria and fungi, possess a vast arsenal (B13267) of enzymes capable of degrading complex organic molecules, including large esters like this compound. While specific pathways for this compound are not extensively documented, a putative pathway can be constructed based on known microbial metabolism of other branched-chain lipids. researchgate.netnih.gov

The initial step in the microbial biotransformation is likely the extracellular hydrolysis of the ester bond, catalyzed by secreted lipases or esterases. This breaks the molecule into its constituent parts: myristic acid and 2-octyldodecanol. oup.com

Following hydrolysis, the two products are transported into the microbial cell for further catabolism.

Myristic Acid Degradation: Myristic acid, a C14 saturated fatty acid, is a common metabolite and is readily degraded by most microorganisms via the β-oxidation pathway. In this cyclic process, the fatty acid is progressively shortened by two carbon atoms per cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production or be used as a building block for other cellular components.

2-Octyldodecanol Degradation: The degradation of the large, branched 2-octyldodecanol is more complex. The pathway would likely begin with the oxidation of the primary alcohol to its corresponding aldehyde and then to a carboxylic acid (2-octyldodecanoic acid). This branched-chain fatty acid would then be broken down, likely through a combination of α-oxidation and β-oxidation pathways, to manage the branch point.

Studies on Pseudomonas species have demonstrated their ability to degrade synthetic saturated branched-chain fatty acids, utilizing them as a carbon source and forming new, shorter fatty acids in the process. researchgate.net Furthermore, the ability of engineered microbes like E. coli to synthesize branched-chain esters from various precursors demonstrates that the enzymatic machinery to handle these structures (in reverse) exists. nih.govd-nb.info This supports the feasibility of a microbial degradation pathway for this compound initiated by hydrolysis.

Environmental Fate and Degradation of 2 Octyldodecyl Myristate

Biodegradation Kinetics and Pathways in Aquatic and Terrestrial Environments

2-Octyldodecyl myristate is generally considered to be biodegradable saapedia.org. The primary pathway for its biodegradation is the enzymatic hydrolysis of its ester bond, a reaction catalyzed by microbial esterases or lipases . This cleavage yields myristic acid and 2-octyldodecanol as the initial breakdown products .

However, the rate of this degradation appears to be slow in environmental systems. A screening assessment indicated that this compound is expected to biodegrade slowly in aquatic environments canada.ca. Modeling data from this assessment predicted that the ultimate biodegradation half-life in water would be greater than or equal to 182 days, suggesting the substance is persistent canada.ca. This slow degradation is often linked to the limited bioavailability of poorly water-soluble substances to microorganisms nih.gov. Due to its properties, when released into water, it is expected to partition to sediment canada.ca.

While standard ready biodegradability tests like OECD 301B exist to evaluate such compounds, specific kinetic results for this compound are not detailed in the available literature aropha.com. The testing of poorly soluble esters can be complex, sometimes requiring bioavailability improvement methods to facilitate microbial access nih.gov. For instance, some esters can undergo rapid cleavage into their constituent alcohol and acid under favorable biotic conditions nih.gov.

| Aspect | Finding | Source |

|---|---|---|

| Biodegradability | Considered biodegradable. | saapedia.org |

| Primary Pathway | Enzymatic hydrolysis of the ester bond. | |

| Kinetics in Water | Predicted to be slow; half-life ≥ 182 days, indicating persistence. | canada.ca |

| Initial Metabolites | Myristic acid and 2-octyldodecanol. |

Abiotic Degradation Processes (Photolysis, Hydrolysis) of this compound in Environmental Compartments

Abiotic degradation mechanisms also contribute to the environmental fate of this compound, primarily through hydrolysis. The ester linkage is susceptible to cleavage under strong acidic or alkaline conditions saapedia.org. However, under normal environmental pH ranges, the compound is considered to have good hydrolysis and oxidation stability thegoodscentscompany.comnikkolgroup.com.

Sorption and Volatilization Behavior of this compound in Environmental Systems

The physical and chemical properties of this compound strongly influence its partitioning and transport in the environment. It is characterized by very low water solubility and a high octanol-water partition coefficient (log K_ow), indicating a strong tendency to move from water to organic phases like soil organic carbon and sediment canada.cathegoodscentscompany.comresearchgate.net. This process, known as sorption, reduces its concentration in the water column and limits its mobility canada.canih.gov.

Volatilization is not considered a significant environmental fate process for this compound. Its extremely low vapor pressure suggests that it will not readily partition from soil or water into the atmosphere lookchem.com.

| Property | Value | Implication for Environmental Fate | Source |

|---|---|---|---|

| Water Solubility | Insoluble (3.471e-011 mg/L @ 25 °C, est.) | Low mobility in water; partitions to solid phases. | saapedia.orgthegoodscentscompany.com |

| logP (o/w) | 15.914 (est.) | High potential for sorption to soil and sediment. | thegoodscentscompany.com |

| Vapor Pressure | 5.18E-11 mmHg @ 25°C | Volatilization is not a significant fate process. | lookchem.com |

Identification and Characterization of Environmental Metabolites of this compound

The principal environmental metabolites of this compound are the direct products of the hydrolysis of its ester bond .

The identified metabolites are:

Myristic acid (also known as tetradecanoic acid)

2-Octyldodecanol

These breakdown products are themselves subject to further environmental degradation. Myristic acid is a naturally occurring fatty acid that can be readily metabolized by microorganisms atamanchemicals.com. 2-octyldodecanol is a large, branched-chain alcohol. Although specific data on its environmental fate is limited in the search results, it is not expected to persist indefinitely. No other environmental metabolites have been identified in the reviewed literature.

Role of 2 Octyldodecyl Myristate in Advanced Chemical Systems and Materials Science Fundamental Research Focus

2-Octyldodecyl Myristate as a Solvent or Reaction Medium in Organic Synthesis

This compound, a synthetic ester, serves as a specialized solvent and reaction medium in various organic synthesis applications. tiiips.comatamanchemicals.com Its chemical structure, characterized by a long, branched alkyl chain, imparts excellent lipophilicity, making it highly soluble in oils and organic solvents like ethanol (B145695) and isopropyl alcohol, while being virtually insoluble in water. aogubio.com This property is advantageous in reactions involving non-polar reactants or to facilitate the dissolution of other ingredients within a formulation. aogubio.com

The synthesis of this compound itself is a notable example of its role in a reaction context. It is primarily produced through the esterification of myristic acid and 2-octyldodecanol. tiiips.com This reaction is typically catalyzed by an acid, such as sulfuric acid, and conducted under controlled temperature conditions to drive the formation of the ester and water as a byproduct.

Table 1: Synthesis of this compound

| Reactants | Catalyst | Typical Conditions | Products |

|---|---|---|---|

| Myristic Acid | Acid catalyst (e.g., Sulfuric Acid) | Controlled temperature | This compound, Water |

This table outlines the fundamental components and outcomes of the esterification reaction used to produce this compound.

Beyond its own synthesis, its utility as a solvent extends to its ability to act as a carrier for other substances. aogubio.com In certain pharmaceutical preparations, particularly for lipid-soluble drugs, this compound can function as a solvent or carrier, enhancing the dissolution and potential absorption of the active pharmaceutical ingredient. aogubio.com Its primary mode of chemical reaction is hydrolysis, where the ester bond can be cleaved to yield myristic acid and 2-octyldodecanol, a reaction that can be catalyzed by acids, bases, or enzymes like lipases.

Interfacial Phenomena and Emulsion Stabilization Mechanisms Involving this compound

This compound plays a significant role in interfacial phenomena, particularly in the formation and stabilization of emulsions. Emulsions are dispersions of one immiscible liquid within another, and their stability is crucial in numerous applications. mdpi.com The effectiveness of an emulsifier is often linked to its ability to lower the interfacial tension between the oil and water phases. scispace.com

As a nonionic surfactant and emollient, this compound can function as an emulsifier, aiding in the mixing of oil-based and water-based ingredients to form a stable emulsion. atamanchemicals.comaogubio.com In water-in-oil (W/O) emulsions, the polarity of the oil phase is a critical factor for stability. gattefosse.com this compound is considered a medium to high polarity oil. gattefosse.com Therefore, its presence in the oil phase of a W/O emulsion necessitates the use of a more polar emulsifying agent to ensure stability. gattefosse.com

The stabilization of emulsions involves several mechanisms:

Lowering Interfacial Tension: Surfactants like this compound accumulate at the oil-water interface, reducing the energy required to create new surface area and thus facilitating the formation of smaller droplets. mdpi.comijirss.com

Formation of a Protective Film: The adsorbed surfactant molecules form a cohesive film around the dispersed droplets, creating a physical barrier that prevents them from coalescing. ijirss.com

Steric Repulsion: The bulky, branched structure of this compound can provide steric hindrance, a repulsive force that keeps droplets separated. mdpi.com

In a study on the stability of oil-in-water lipid nanoemulsions, various oil types were investigated. koreascience.kr While the study concluded that interfacial tension did not play the most critical role when using a high-pressure homogenizer, it did note that ester oils, as a class, tended to form smaller initial lipid emulsions. koreascience.kr Another study highlighted that adding electrolytes to W/O emulsions can improve stability by inhibiting Ostwald ripening and lowering attractive forces between water droplets. gattefosse.com

Integration of this compound in Polymer Science and Engineering

The application of this compound extends into the realm of polymer science, where it is utilized for its modifying properties. google.com It can be incorporated into polymer formulations to alter their physical characteristics and improve processing.

Modifying Rheological Properties of Model Polymer Systems with this compound

The rheological properties of a material describe its deformation and flow in response to stress. In polymer systems, these properties are critical for both processing and final product performance. This compound can act as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and distensibility. hallstarindustrial.com

Plasticizers function by inserting themselves between polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. hallstarindustrial.comresearchgate.net This makes the material softer and more pliable. The "lubricity theory" of plasticization suggests that the plasticizer molecules act as a lubricant, allowing polymer chains to glide past one another more easily. hallstarindustrial.com

In the context of polymer melts, the addition of modifiers can significantly alter viscosity and elasticity. nih.govnih.gov While specific research detailing the extensive impact of this compound on the rheology of various model polymer systems is not abundant in the provided results, its function as an external, physical plasticizer is well-established. hallstarindustrial.comalzointernational.com Its low viscosity and ability to provide a non-greasy feel are also noted, which can influence the final texture and flow behavior of a polymer-containing formulation. atamanchemicals.comulprospector.com

A study on polyethylene (B3416737) color masterbatches demonstrated that the modification of pigments with silanes, which can also act as coupling agents between inorganic materials and polymer matrices, significantly increased the storage shear modulus (G'), indicating an enhancement of the elastic properties of the polymer melt. mdpi.com While not directly involving this compound, this illustrates the principle of how additives can fundamentally alter polymer rheology.

This compound as a Component in Sustainable Polymer Synthesis or Characterization

The push towards more sustainable and environmentally friendly materials has impacted polymer science. In this context, this compound has been investigated as a sustainable alternative to conventional, often petrochemically derived, ingredients in polymer-based formulations.

A case study focused on replacing synthetic ingredients in topical O/W emulsions with sustainable natural alternatives evaluated this compound (MOD) as a potential replacement for dimethicone, a type of silicone. mdpi.comresearchgate.net The selection of alternatives was based on their sustainability and varying viscosities. mdpi.com The study found that replacing conventional ingredients with sustainable alternatives had a notable impact on the physicochemical and structural properties of the emulsions, particularly their rheological behavior. researchgate.net This highlights the challenges and opportunities in formulating with greener ingredients to achieve desired performance characteristics. researchgate.net

Furthermore, this compound is itself derived from myristic acid, which can be sourced from natural oils like palm and coconut oil, and 2-octyldodecanol. atamanchemicals.comatamanchemicals.com Some suppliers offer versions with a high natural origin ingredient percentage according to ISO 16128, positioning it as a more sustainable choice in cosmetic and polymer formulations. ulprospector.com Its use has also been noted in cosmetic compositions containing polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by microorganisms. google.com

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Myristic acid |

| 2-Octyldodecanol |

| Sulfuric acid |

| Ethanol |

| Isopropyl alcohol |

| Dimethicone |

| Polyhydroxyalkanoates |

| C12-15 alkyl benzoate |

| Caprylic/capric triglycerides |

| Castor oil |

| Coco-glycerides |

| Squalane |

| Undecane |

| Tridecane |

| Silicones |

| CaCl2 (Calcium chloride) |

| NaCl (Sodium chloride) |

| MgCl2 (Magnesium chloride) |

| MgSO4 (Magnesium sulfate) |

| Polyethylene |

| Silanes |

| Hydrogenated ethylhexyl olivate |

| Hydrogenated olive oil unsaponifiables |

| C15-19 alkane |

| Propylene glycol dipelargonate |

| Hydrogenated polyisobutene |

| Benzyl alcohol |

| Salicylic acid |

| Glycerin |

| Sorbic acid |

| Gluconolactone |

| Sodium benzoate |

| Potassium sorbate |

| Isododecane |

| Cetostearyl octanoate |

| Isopropyl palmitate |

| Hexyl laurate |

| Diisopropyl adipate |

| Isononyl isononanoate |

| 2-Ethylhexyl palmitate |

| Isostearyl isostearate |

| 2-Hexyldecyl laurate |

| 2-Octyldecyl palmitate |

| Propylene glycol dioctanoate |

| Isostearyl lactate |

| Diisostearyl malate |

| 2-Octyldodecyl lactate |

| Octyldodecanol |

| Isostearyl alcohol |

| Oleyl alcohol |

| 2-Hexyldecanol |

| 2-Butyloctanol |

Emerging Research Directions and Methodological Advances for 2 Octyldodecyl Myristate Studies

Application of Artificial Intelligence and Machine Learning in Predicting 2-Octyldodecyl Myristate Reactivity and Interactions

The integration of artificial intelligence (AI) and machine learning (ML) into chemical and cosmetic science offers powerful predictive capabilities that can be applied to the study of this compound. dartmouth.eduresearchgate.net These computational tools can model complex phenomena, saving significant time and resources compared to traditional laboratory experiments.

Detailed Research Findings:

ML models are increasingly used to predict the properties and interactions of cosmetic ingredients based on their structural and physicochemical characteristics. nih.gov For a compound like this compound, which is primarily used in emulsions and delivery systems, ML can predict critical performance attributes. For instance, algorithms can forecast the stability of emulsions containing this ester by analyzing droplet shapes and interactions within the formulation. rsc.org A study on concentrated emulsions utilized a convolutional autoencoder model to analyze over 500,000 droplet boundary images, achieving a 91.7% accuracy in predicting droplet break-up and instability. rsc.org

Furthermore, ML algorithms are being developed to predict the skin permeability of cosmetic ingredients. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which correlate a substance's chemical structure with its biological activity, can be enhanced by machine learning to predict how efficiently this compound might enhance the delivery of active ingredients through the skin's layers. dartmouth.eduresearchgate.net Models like the Naive Bayes classifier have demonstrated high accuracy (86%) in predicting the sensitizing potential of cosmetic ingredients by analyzing physicochemical descriptors. nih.gov Such models could be trained with data on this compound to predict its interactions with biological systems, such as its potential to cause skin sensitization, with a high degree of confidence. nih.govmdpi.com

Table 1: Application of Machine Learning Models in Cosmetic Ingredient Analysis

| Machine Learning Model | Predicted Parameter | Application to this compound | Accuracy/Performance |

|---|---|---|---|

| Convolutional Autoencoder | Emulsion droplet stability and break-up | Predicting the stability of cosmetic emulsions containing the ester. | 91.7% classification accuracy in predicting droplet break-up. rsc.org |

| Naive Bayes Classifier | Skin sensitization potential | Assessing the likelihood of this compound causing allergic contact dermatitis. | 86% accuracy, 80% sensitivity, 90% specificity. nih.gov |

| Artificial Neural Network (ANN) | Skin permeability (Kp) | Estimating the rate of skin penetration for formulations containing the ester. | 76.7% correct prediction rate based on molecular weight, log(P), and melting point. researchgate.net |

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The cosmetic industry is increasingly adopting green chemistry principles to reduce its environmental footprint. For this compound, this involves utilizing renewable feedstocks and developing more sustainable synthesis processes that minimize waste and energy consumption. researchgate.net

Detailed Research Findings:

The traditional synthesis of this compound involves a Fischer-type esterification of myristic acid with 2-octyldodecanol, often using acid catalysts at high temperatures. cir-safety.orgtiiips.com While effective, this method can lead to undesirable byproducts and require significant energy input. nih.gov

A greener alternative is enzymatic synthesis, which utilizes lipases as biocatalysts. Research on the synthesis of similar esters, such as isopropyl myristate, has demonstrated the viability of this approach. nih.gov In one study, the lipase (B570770) Novozym 435, derived from Candida antarctica, was used to catalyze the esterification reaction. nih.gov This enzymatic process operates under milder conditions (e.g., 60°C) compared to traditional chemical synthesis, reducing energy consumption and the formation of unwanted side products. nih.gov The study achieved a high conversion rate of 87.65% by optimizing reaction parameters, including the molar ratio of alcohol to acid (15:1) and catalyst loading (4% w/w). nih.gov

The sustainability profile of this compound is also enhanced by its sourcing. The precursors, myristic acid and 2-octyldodecanol, can be derived from vegetable sources like palm oil, coconut oil, and nutmeg oil, making it a product of renewable origin. cir-safety.orgatamanchemicals.comnikkolgroup.com This aligns with the green chemistry principle of using renewable feedstocks.

Table 2: Comparison of Synthesis Routes for Alkyl Myristate Esters

| Parameter | Conventional Chemical Synthesis | Enzymatic (Green) Synthesis |

|---|---|---|

| Catalyst | Strong acids (e.g., sulfuric acid) | Lipase (e.g., Novozym 435) |

| Temperature | High (e.g., 80-120°C or higher) | Mild (e.g., 60°C) nih.gov |

| Energy Consumption | High | Low |

| Byproducts | Can produce colored and odorous impurities, requiring further purification. nih.gov | Fewer byproducts, leading to a purer final product. nih.gov |

| Solvents | May use organic solvents. cir-safety.org | Can be performed in a solvent-free system. nih.gov |

| Sustainability | Relies on potentially harsh chemical catalysts and high energy. | Utilizes a biodegradable, reusable biocatalyst and lower energy. |

In-Situ Spectroscopic Techniques for Real-Time Monitoring of this compound Reactions and Transformations

In-situ spectroscopic techniques are invaluable for observing chemical reactions and physical transformations as they happen, without the need to remove samples for analysis. These methods provide dynamic information on reaction kinetics, ingredient distribution, and structural changes, which is highly relevant for understanding the behavior of this compound in formulations and on the skin. thetametrisis.com

Detailed Research Findings:

Confocal Raman Microscopy (CRM) has emerged as a powerful non-invasive technique for monitoring the penetration of cosmetic ingredients into the skin in real-time. researchgate.net Studies have successfully used CRM to track individual components of an emulsion, including oils like this compound, as they permeate the stratum corneum. researchgate.netresearchgate.net By using deuterated water (D₂O) in formulations, researchers can simultaneously track the penetration of water, the oil phase (ester), and active ingredients like retinol. researchgate.net

CRM can also provide insights into how a formulation containing this compound affects the skin barrier. By monitoring the ratio of specific Raman peaks corresponding to lipid organization in the stratum corneum (e.g., I(2880)/I(2850)), scientists can observe transformations in the skin's lipid structure in real-time upon application of the product. researchgate.net This allows for a direct assessment of the ester's role in modifying skin barrier function, which is critical for its performance as an emollient and penetration enhancer.

Other real-time monitoring methods, such as broadband reflectance spectroscopy, are also being employed to study the behavior of thin films and coatings, which is analogous to the application of a cosmetic cream. thetametrisis.com These techniques can monitor processes like the dissolution or swelling of a film, providing kinetic data that is crucial for formulation development. thetametrisis.com

Table 3: In-Situ Spectroscopic Techniques for Cosmetic Analysis

| Technique | Principle | Application for this compound | Information Obtained |

|---|---|---|---|

| Confocal Raman Microscopy (CRM) | Measures the vibrational modes of molecules excited by a focused laser beam. | Tracking the penetration of the ester from a topical formulation into the skin layers. researchgate.net | Real-time, depth-resolved concentration profiles of the ester, water, and other ingredients within the skin; structural changes in skin lipids. researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to their vibrational and rotational energies. | Monitoring the esterification reaction to synthesize this compound. | Real-time tracking of the disappearance of reactants (acid and alcohol) and the appearance of the ester product; reaction kinetics. |

| Broadband Reflectance Spectroscopy | Measures changes in the reflectance of light from a surface as a film or process evolves. | Monitoring the drying and film-formation process of an emulsion containing the ester on a substrate. thetametrisis.com | Real-time data on film thickness, swelling, or dissolution kinetics. thetametrisis.com |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2-Octyldodecyl myristate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves esterification of myristic acid with 2-octyldodecanol, using acid catalysts (e.g., sulfuric acid) under controlled temperatures (80–120°C). Purification via vacuum distillation or column chromatography ensures high purity (>95%). Optimization includes monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting molar ratios to minimize unreacted precursors .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Infrared Spectroscopy (IR) : Validate ester carbonyl peaks at ~1738 cm⁻¹ and alkyl chain absorptions near 2920 cm⁻¹ and 2850 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) : Use H NMR to confirm proton environments (e.g., ester methylene protons at δ 4.0–4.2 ppm) and C NMR for carbonyl carbon at ~170 ppm .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect impurities and verify molecular ion peaks (expected m/z: 508.90 for [M+H]⁺) .

Q. What are the critical stability parameters for storing this compound in laboratory conditions?